Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16859242
InChI: InChI=1S/C10H8O2S2/c1-2-8(13-5-1)10-9-7(6-14-10)11-3-4-12-9/h1-2,5-6H,3-4H2
SMILES:
Molecular Formula: C10H8O2S2
Molecular Weight: 224.3 g/mol

Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-

CAS No.:

Cat. No.: VC16859242

Molecular Formula: C10H8O2S2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)- -

Specification

Molecular Formula C10H8O2S2
Molecular Weight 224.3 g/mol
IUPAC Name 5-thiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine
Standard InChI InChI=1S/C10H8O2S2/c1-2-8(13-5-1)10-9-7(6-14-10)11-3-4-12-9/h1-2,5-6H,3-4H2
Standard InChI Key NYZAOHBPTKJUBI-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(SC=C2O1)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a thieno[3,4-b]-1,4-dioxin core fused with a 2-thienyl substituent at the 5-position. The thiophene-dioxane fusion creates a planar, conjugated system stabilized by sulfur’s electron-rich nature and oxygen’s electronegativity. X-ray crystallography of analogous thienodioxins reveals a dihedral angle of <10° between the fused rings, promoting extended π-conjugation .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₀H₈O₂S₂
Molecular Weight224.3 g/mol
IUPAC Name5-(thiophen-2-yl)-2,3-dihydrothieno[3,4-b] dioxine
Canonical SMILESC1COC2=C(SC=C2O1)C3=CC=CS3

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,250–1,050 cm⁻¹ confirm C–O–C stretching in the dioxane ring, while peaks at 690 cm⁻¹ correspond to C–S vibrations in the thiophene moieties.

  • NMR: ¹H NMR in CDCl₃ shows doublets at δ 6.85–7.20 ppm for thiophene protons and triplets at δ 4.10–4.35 ppm for methylene groups in the dioxane ring.

Synthesis and Modifications

Primary Synthetic Routes

The compound is synthesized via a multistep protocol:

  • Thiophene Functionalization: Lithiation of 2-bromothiophene followed by coupling with 3,4-dihydroxythiophene.

  • Cyclization: Acid-catalyzed cyclodehydration forms the dioxane ring, achieving yields of 58–65%.

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the 3- and 4-positions of thiophene necessitate precise temperature control (<0°C).

  • Purification: Column chromatography with silica gel and hexane/ethyl acetate (4:1) is required to isolate the product.

Electronic and Optical Properties

Frontier Molecular Orbitals

Density functional theory (DFT) calculations for analogous thienodioxins reveal a HOMO-LUMO gap of 2.8–3.1 eV, ideal for charge transport . The 2-thienyl group lowers the LUMO by 0.3 eV compared to phenyl analogs, enhancing electron affinity.

Charge Transport Metrics

  • Hole Mobility: 0.12 cm²/V·s in thin-film transistors, exceeding polythiophene derivatives (0.05 cm²/V·s) .

  • Absorption Spectrum: λₐᵦₛ = 420 nm (in CHCl₃), with a molar extinction coefficient ε = 12,500 M⁻¹cm⁻¹.

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Blending the compound with polystyrene improves thin-film crystallinity, achieving on/off ratios >10⁵ and threshold voltages of -15 V . The thienyl group’s π-stacking reduces charge trap densities by 40% compared to alkyl-substituted analogs .

Light-Emitting Diodes (OLEDs)

In polyfluorene-based OLEDs, a 5 wt% doping concentration enhances external quantum efficiency (EQE) from 4.2% to 6.8% due to exciton confinement.

Comparative Analysis with Analogous Compounds

Table 2: Performance Metrics in OFETs

CompoundMobility (cm²/V·s)On/Off RatioReference
Thieno[3,4-b]-dioxin (C₁₀H₈O₂S₂)0.1210⁵
Thieno[3,4-c]pyrrole-4,6-dione0.0810⁴
Poly(3,4-ethylenedioxythiophene)0.1510⁶

The compound’s mobility surpasses thieno[3,4-c]pyrrole-4,6-dione derivatives but lags behind PEDOT due to shorter conjugation length .

Future Research Directions

  • Side-Chain Engineering: Introducing alkoxy groups at the 3-position could enhance solubility without disrupting conjugation.

  • Polymer Blends: Copolymerization with dioxythiophene monomers may reduce charge recombination in solar cells .

  • Thermoelectric Applications: Preliminary data suggest a Seebeck coefficient of 18 μV/K, warranting further study .

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